molecular formula C8H5ClN2 B1297631 5-Chloroquinoxaline CAS No. 62163-09-1

5-Chloroquinoxaline

Cat. No.: B1297631
CAS No.: 62163-09-1
M. Wt: 164.59 g/mol
InChI Key: OKPVFVMARCHULN-UHFFFAOYSA-N
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Description

5-Chloroquinoxaline is a heterocyclic aromatic organic compound that belongs to the quinoxaline family. It is characterized by a benzene ring fused to a pyrazine ring with a chlorine atom substituted at the fifth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, pharmacology, and material science.

Biochemical Analysis

Biochemical Properties

5-Chloroquinoxaline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with topoisomerase IIα and topoisomerase IIβ, enzymes involved in DNA replication and transcription. This compound inhibits these enzymes, leading to the disruption of DNA processes, which is particularly significant in its anticancer activity . Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on cells are profound and multifaceted. It has been observed to induce cytotoxicity in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer . This cytotoxicity is primarily due to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to topoisomerase IIα and topoisomerase IIβ, inhibiting their activity and leading to the accumulation of DNA breaks . This inhibition disrupts DNA replication and transcription, ultimately causing cell death. Additionally, this compound has been shown to interfere with other biomolecules involved in cell signaling pathways, further contributing to its cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that this compound continues to exert its cytotoxic effects on cells, with sustained inhibition of topoisomerase activity and induction of apoptosis . These findings suggest that this compound maintains its efficacy over extended periods in vitro.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolites are then excreted through the kidneys. The interaction of this compound with these enzymes can influence metabolic flux and metabolite levels, impacting its overall pharmacokinetics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . This distribution is crucial for its therapeutic efficacy, as it ensures that the compound reaches its intended site of action.

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on DNA and associated enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The presence of this compound in the nucleus is essential for its ability to inhibit topoisomerase enzymes and induce DNA damage.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloroquinoxaline can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds in the presence of a chlorinating agent. For instance, the reaction of o-phenylenediamine with 1,2-dichloroethane under reflux conditions yields this compound. Another method involves the cyclization of 2-chloroaniline with glyoxal in the presence of a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

5-Chloroquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: It can be oxidized to form quinoxaline N-oxides.

    Reduction Reactions: The compound can be reduced to form dihydroquinoxalines.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

    Substitution: Products include various substituted quinoxalines depending on the nucleophile used.

    Oxidation: Major products are quinoxaline N-oxides.

    Reduction: Major products are dihydroquinoxalines.

Scientific Research Applications

5-Chloroquinoxaline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of bioactive molecules with potential antibacterial, antifungal, and antiviral properties.

    Medicine: It is investigated for its potential as an anticancer agent and as a component in drugs targeting neurological disorders.

    Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without the chlorine substitution.

    6-Chloroquinoxaline: Similar structure with the chlorine atom at the sixth position.

    2,3-Dichloroquinoxaline: Contains two chlorine atoms at the second and third positions.

Uniqueness

5-Chloroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the fifth position can influence its reactivity and interaction with biological targets, making it a valuable compound for developing new pharmaceuticals and materials.

Properties

IUPAC Name

5-chloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPVFVMARCHULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344371
Record name 5-Chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62163-09-1
Record name 5-Chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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